molecular formula C8H12N8O B4922035 1-Cyano-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine

1-Cyano-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine

Cat. No.: B4922035
M. Wt: 236.23 g/mol
InChI Key: IQCYKUHKSJVIJX-UHFFFAOYSA-N
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Description

1-Cyano-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its role in biochemical research, particularly in the synthesis of conjugate vaccines and other biochemical reagents.

Preparation Methods

The synthesis of 1-Cyano-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine typically involves multiple steps, including the reaction of specific precursors under controlled conditions. One common method involves the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with cyanamide in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of solvents such as acetonitrile to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Cyano-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Cyano-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine can be compared with other cyanylation reagents such as:

The uniqueness of this compound lies in its specific reactivity and stability under various pH conditions, making it a versatile and valuable reagent in biochemical research.

Properties

IUPAC Name

1-cyano-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N8O/c1-15(2)6-12-7(14-8(13-6)17-3)16(4-9)5(10)11/h1-3H3,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCYKUHKSJVIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)OC)N(C#N)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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